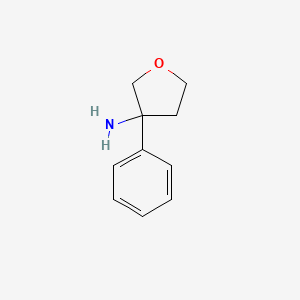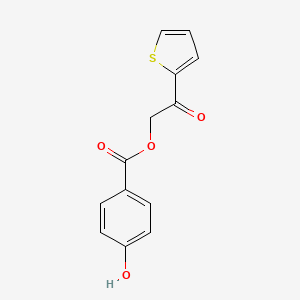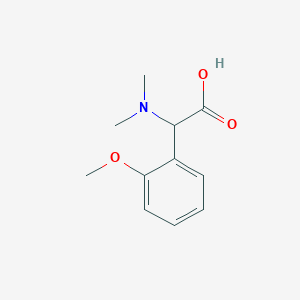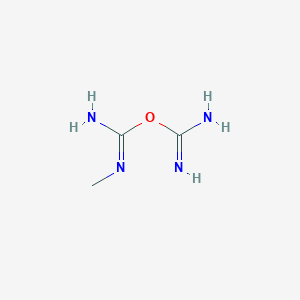![molecular formula C3H6ClNO3S B12116821 Ethanimidoyl chloride, N-[(methylsulfonyl)oxy]-, (1Z)- CAS No. 1228558-17-5](/img/structure/B12116821.png)
Ethanimidoyl chloride, N-[(methylsulfonyl)oxy]-, (1Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanimidoyl chloride, N-[(methylsulfonyl)oxy]-, (1Z)- is a chemical compound with the molecular formula C3H6ClNO3S and a molecular weight of 171.6 g/mol . It is also known by its synonym (Z)-(1-chloroethylidene)amino methanesulfonate . This compound is characterized by its boiling point of approximately 229.3°C and a density of 1.43 g/cm³ .
Méthodes De Préparation
The synthesis of Ethanimidoyl chloride, N-[(methylsulfonyl)oxy]-, (1Z)- involves specific reaction conditions and raw materials. The preparation typically includes the reaction of ethanimidoyl chloride with methanesulfonic acid under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure the purity and yield of the compound.
Analyse Des Réactions Chimiques
Ethanimidoyl chloride, N-[(methylsulfonyl)oxy]-, (1Z)- undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the chloride group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include bases, acids, and oxidizing or reducing agents. The reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Ethanimidoyl chloride, N-[(methylsulfonyl)oxy]-, (1Z)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanimidoyl chloride, N-[(methylsulfonyl)oxy]-, (1Z)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to various biochemical effects, depending on the specific targets and pathways involved .
Comparaison Avec Des Composés Similaires
Ethanimidoyl chloride, N-[(methylsulfonyl)oxy]-, (1Z)- can be compared with similar compounds such as:
N-((Methylsulfonyl)oxy)acetimidoyl chloride: This compound has similar structural features and chemical properties.
(1-Chloroethylidene)azanyl ester methanesulfonic acid: Another compound with comparable reactivity and applications.
Propriétés
Numéro CAS |
1228558-17-5 |
|---|---|
Formule moléculaire |
C3H6ClNO3S |
Poids moléculaire |
171.60 g/mol |
Nom IUPAC |
[(Z)-1-chloroethylideneamino] methanesulfonate |
InChI |
InChI=1S/C3H6ClNO3S/c1-3(4)5-8-9(2,6)7/h1-2H3/b5-3- |
Clé InChI |
AKRFDQXLZFZYFG-HYXAFXHYSA-N |
SMILES isomérique |
C/C(=N/OS(=O)(=O)C)/Cl |
SMILES canonique |
CC(=NOS(=O)(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,7,11-trihydroxy-9-(hydroxymethyl)-4,4,11b-trimethyl-2,3,8,9-tetrahydro-1H-naphtho[2,1-f][1]benzofuran-6-one](/img/structure/B12116767.png)
![3-(3-Benzyl-1,2,4-thiadiazol-5-yl)-6-[(4-bromophenyl)sulfanyl]pyridazine](/img/structure/B12116774.png)
![4-Thiazoleacetic acid, 2-[2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl]-](/img/structure/B12116776.png)
![1-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12116781.png)




![2-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12116802.png)




